![molecular formula C19H17NO4 B2767745 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide CAS No. 1428370-83-5](/img/structure/B2767745.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

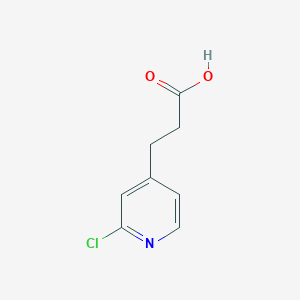

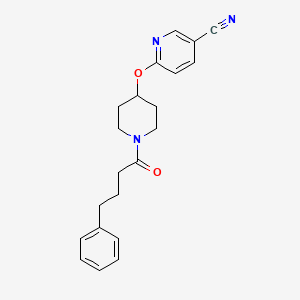

Description

The compound you’re asking about seems to be a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital and first-order hyperpolarizability of the title molecule were calculated with density functional theory calculations .Scientific Research Applications

Metabolic Pathways and Stability

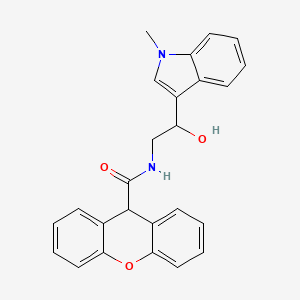

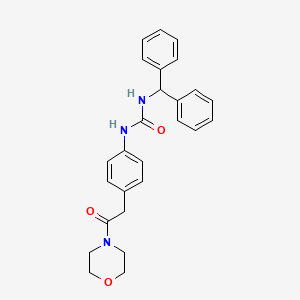

Research on similar benzamide derivatives has investigated the metabolic pathways and stability of these compounds. For instance, the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds has been studied, highlighting the formation and stability of N-hydroxymethyl-benzamide as a major metabolite of N-methylbenzamide. This research suggests the importance of understanding the metabolic fate of benzamide derivatives in biological systems (Ross et al., 1983).

Novel Radioligands for Imaging

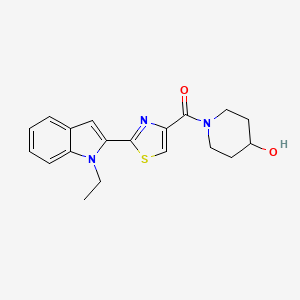

Another area of application is the development of novel radioligands for imaging sigma-2 receptors, which are of interest in neurology and oncology. Compounds with structural similarities to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide have been radiolabeled for potential use in imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). These studies underscore the compound's relevance in designing diagnostic tools for cancer research (Tu et al., 2007).

Polymer Synthesis and Properties

In materials science, the synthesis and characterization of novel aromatic polyimides incorporating benzamide derivatives have been explored. Such research indicates the compound's utility in developing high-performance materials with desirable thermal and chemical properties, useful in various industrial applications (Butt et al., 2005).

Photocatalytic Applications

Furthermore, benzamide derivatives have been used in studies exploring photocatalytic degradation of environmental contaminants. For example, research on the photodecomposition of propyzamide using TiO2-loaded adsorbent supports suggests potential applications of these compounds in environmental cleanup efforts, showcasing their role in enhancing the rate of mineralization of pollutants (Torimoto et al., 1996).

Antioxidant and Antiproliferative Activities

Additionally, studies on derivatives have investigated their antioxidant activities and physicochemical properties, indicating potential applications in pharmaceuticals and nutraceuticals. The evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors highlights the therapeutic potential of these compounds in cancer treatment (Jiao et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-14-6-2-3-7-16(14)19(21)20-10-4-5-11-22-15-8-9-17-18(12-15)24-13-23-17/h2-3,6-9,12H,10-11,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXQGQYMEGIFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B2767662.png)

![6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B2767666.png)

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767669.png)

![1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2767670.png)

![4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide](/img/structure/B2767675.png)

![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-[4-(THIOPHEN-3-YL)PIPERIDIN-1-YL]PROPAN-1-ONE](/img/structure/B2767678.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2767679.png)

![8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2767681.png)